

An In-Depth Technical Guide to the Physical Properties of Diisopropyl Carbonate Liquid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl carbonate*

Cat. No.: *B044100*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl carbonate (DIPC) is an organic compound with the chemical formula $C_7H_{14}O_3$. It is a colorless liquid with a mild odor, classified as a carbonate ester. Due to its low toxicity and versatile solvent properties, DIPC is gaining increasing attention in various industrial and research applications, including as a solvent in organic synthesis and a reagent in the production of pharmaceuticals. This technical guide provides a comprehensive overview of the key physical properties of **diisopropyl carbonate** liquid, complete with experimental methodologies and a logical workflow for its application in chemical synthesis.

Core Physical Properties

A thorough understanding of the physical properties of **diisopropyl carbonate** is essential for its safe handling, process optimization, and application in research and development. The following tables summarize the key quantitative data available for DIPC.

General and Thermal Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ O ₃	[1][2]
Molecular Weight	146.18 g/mol	[1][2]
Boiling Point	147 °C	[3][4]
Melting Point	< -70 °C	[5]
Flash Point	43 °C (109.4 °F)	[5]

Density and Refractive Index

Property	Value	Temperature	Reference
Density	0.945 g/cm ³	20 °C	[3][4]
Refractive Index	1.393	20 °C	[4]

Other Physicochemical Properties

Property	Value	Temperature	Reference
Vapor Pressure	1.3 kPa	25 °C	[5]
Surface Tension	24.5 mN/m (estimated)	25 °C	[6]
Viscosity	Data not available		
Heat of Vaporization	Data not available		

Note: Experimental data for viscosity and heat of vaporization of **diisopropyl carbonate** are not readily available in the cited literature. However, values for similar organic carbonates can be found in various chemical engineering handbooks and databases.

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the reliable application of chemical compounds. Below are detailed methodologies for key experiments used to measure the physical properties of organic liquids like **diisopropyl carbonate**.

Determination of Boiling Point by Distillation

Objective: To determine the temperature at which a liquid transitions into a vapor at a given pressure.

Methodology:

- Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
- Sample Preparation: The round-bottom flask is filled with **diisopropyl carbonate** to approximately two-thirds of its volume. Boiling chips are added to ensure smooth boiling.
- Heating and Vaporization: The heating mantle is turned on, and the liquid is gradually heated. The temperature is monitored closely.
- Boiling Point Measurement: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the vapor continuously condenses and drips into the receiving flask.
- Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (1 atm) if necessary, using appropriate nomographs or equations.

Measurement of Density using a Pycnometer

Objective: To determine the mass per unit volume of the liquid.

Methodology:

- Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed accurately. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the total weight is recorded. The exact volume of the pycnometer is calculated.
- Sample Measurement: The pycnometer is emptied, cleaned, and thoroughly dried. It is then filled with **diisopropyl carbonate** at the same specific temperature.

- Weighing: The pycnometer filled with the sample is weighed accurately.
- Density Calculation: The density of the **diisopropyl carbonate** is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the extent to which light is bent when it passes through the liquid.

Methodology:

- Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: A few drops of **diisopropyl carbonate** are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Measurement of Surface Tension by the Pendant Drop Method

Objective: To measure the force acting on the surface of the liquid.

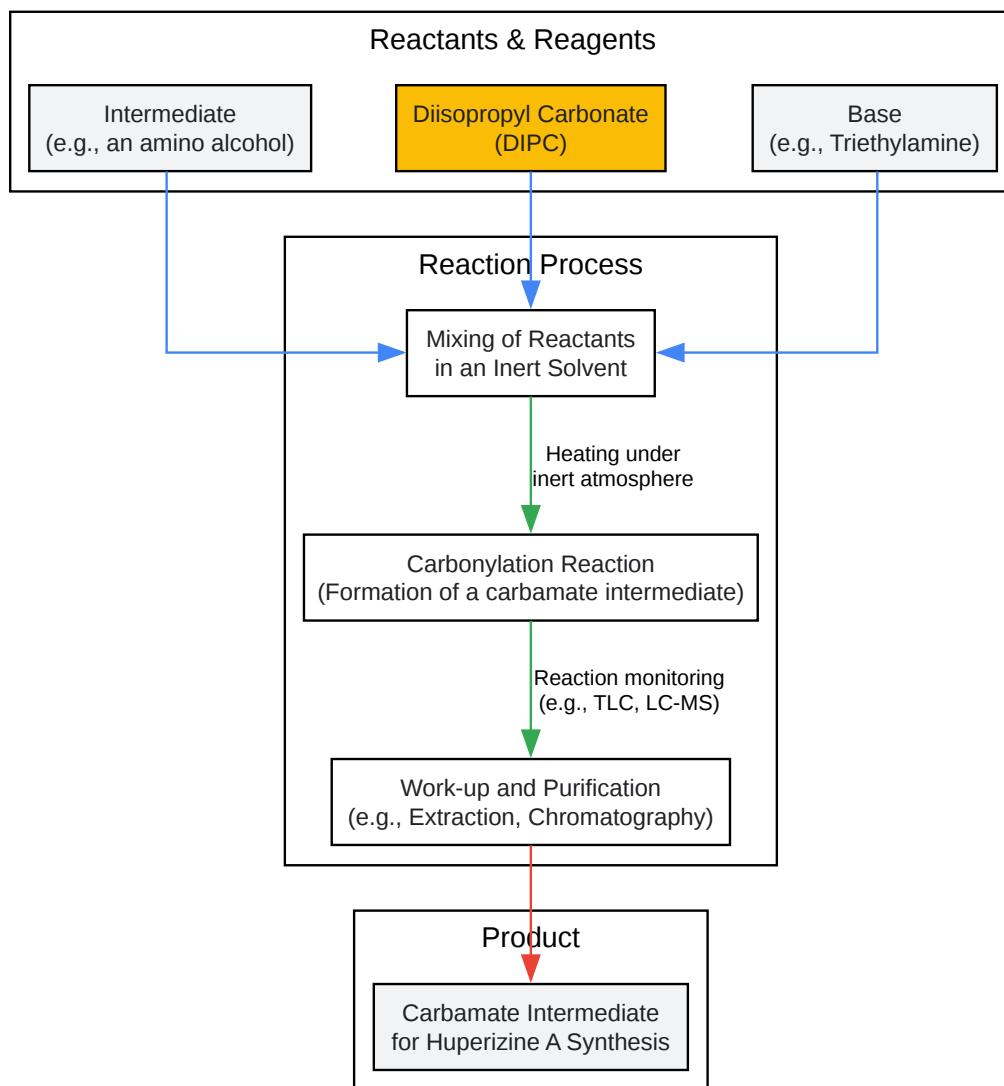
Methodology:

- Apparatus: A pendant drop tensiometer, which includes a syringe with a needle, a light source, and a high-resolution camera connected to a computer with analysis software.

- Drop Formation: A drop of **diisopropyl carbonate** is formed at the tip of the needle. The size and shape of the drop are controlled by the syringe.
- Image Capture: The camera captures a high-resolution image of the pendant drop.
- Data Analysis: The software analyzes the shape of the drop. Based on the principles of the Young-Laplace equation, which relates the shape of the drop to the surface tension and density of the liquid, the surface tension is calculated.

Determination of Viscosity using a Capillary Viscometer

Objective: To measure the resistance of the liquid to flow.


Methodology:

- Apparatus: An Ostwald or Ubbelohde capillary viscometer is used. The viscometer is placed in a constant temperature bath to ensure a stable temperature.
- Sample Loading: A known volume of **diisopropyl carbonate** is introduced into the viscometer.
- Flow Time Measurement: The liquid is drawn up into the wider arm of the viscometer above the upper mark. The time it takes for the liquid to flow from the upper mark to the lower mark under the influence of gravity is measured accurately using a stopwatch.
- Viscosity Calculation: The kinematic viscosity is calculated using the measured flow time and the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Application in Synthesis: A Workflow for Huperizine A

Diisopropyl carbonate is utilized as a reagent in the synthesis of Huperizine A, a compound investigated for its potential in treating Alzheimer's disease. The following diagram illustrates a simplified logical workflow for a key step in this synthesis.

Workflow for a Key Step in Huperzine A Synthesis

[Click to download full resolution via product page](#)

Caption: A simplified workflow illustrating the use of **diisopropyl carbonate** in the synthesis of a carbamate intermediate for Huperzine A.

Conclusion

This technical guide has provided a detailed overview of the physical properties of **diisopropyl carbonate** liquid, targeting researchers and professionals in the fields of science and drug development. While key data for properties such as boiling point, density, and refractive index are well-established, further experimental investigation is required to determine precise values for viscosity and heat of vaporization. The outlined experimental protocols offer standardized methods for the determination of these properties. The inclusion of a logical workflow for the application of DIPC in the synthesis of a Huperizine A intermediate highlights its practical utility in organic synthesis. A comprehensive understanding of these physical properties is paramount for the effective and safe utilization of **diisopropyl carbonate** in both laboratory and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic carbonates: experiment and ab initio calculations for prediction of thermochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onepetro.org [onepetro.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of Diisopropyl Carbonate Liquid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044100#physical-properties-of-diisopropyl-carbonate-liquid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com